An In-depth Technical Guide to 1,8-Dinitro-4,5-dihydroxyanthraquinone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,8-Dinitro-4,5-dihydroxyanthraquinone: Properties, Synthesis, and Applications
Introduction
1,8-Dinitro-4,5-dihydroxyanthraquinone, also known as 4,5-Dinitrochrysazin, is a synthetic anthraquinone derivative that has emerged as a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. While historically related anthraquinones were pivotal in the dye industry, the unique substitution pattern of this molecule, featuring two nitro groups and two hydroxyl groups on the anthracene-9,10-dione core, confers a distinct profile of chemical reactivity and biological activity.[1] This guide provides a comprehensive technical overview of its core physical and chemical properties, established synthesis protocols, and burgeoning applications as a potential therapeutic agent. We will delve into its role as a promising antibacterial agent targeting Gram-positive bacteria and as a viral protease inhibitor, offering field-proven insights for scientists engaged in antimicrobial and antiviral research.[2][3][4][5][6]
Physicochemical Properties
The compound presents as a brownish-gold or yellow to deep yellow-red crystalline powder.[3][7][8] Its fundamental properties are critical for its handling, formulation, and application in experimental settings.
Table 1: Key Physicochemical Properties of 1,8-Dinitro-4,5-dihydroxyanthraquinone
| Property | Value | Reference(s) |
| CAS Number | 81-55-0 | [8][9][10] |
| Molecular Formula | C₁₄H₆N₂O₈ | [9][10] |
| Molecular Weight | 330.21 g/mol | [7][9][10] |
| Appearance | Brownish-gold solid; Yellow to deep yellow red crystalline powder | [3][7][8][9] |
| Melting Point | 225 °C (decomposes) | [3][9] |
| Boiling Point | 669.4 ± 55.0 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [9] |
| Water Solubility | Less than 0.1 mg/mL at 22.2 °C (72 °F) | [7][9] |
| Solubility in other solvents | Soluble in DMSO (41.67 mg/mL with ultrasonic and warming to 60°C) | [4] |
| Flash Point | 280.8 ± 20.0 °C (Predicted) | [9] |
The neat material is noted to be sensitive to air and potentially to light, necessitating proper storage conditions.[3][7][9]
Chemical Structure and Reactivity
The structure of 1,8-Dinitro-4,5-dihydroxyanthraquinone is defined by a central anthraquinone framework with hydroxyl groups at the C4 and C5 positions and nitro groups at the C1 and C8 positions. This specific arrangement of electron-withdrawing nitro groups and electron-donating hydroxyl groups dictates its chemical behavior.
Caption: Chemical structure of 1,8-Dinitro-4,5-dihydroxyanthraquinone.
The molecule is classified as a nitrated alcohol and a ketone.[3][9] Its reactivity profile indicates incompatibility with strong oxidizing agents.[3][8] The ketone groups can react with acids and bases, while the alcohol groups can exhibit weak acidic and basic behavior.[3][7][9] The nitro groups are key to its biological activity, as derivatives lacking these groups show significantly reduced or no antibacterial effect.[2]
Synthesis and Purification
The synthesis of 1,8-Dinitro-4,5-dihydroxyanthraquinone is typically achieved through the direct nitration of a precursor molecule. Common starting materials include 1,8-dihydroxyanthraquinone (Chrysazin) or its ether-protected form, 1,8-dimethoxyanthraquinone.[3][11][12] The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and yield of the desired 4,5-dinitro product.
One established method involves the nitration of 1,8-dihydroxyanthraquinone in oleum or concentrated sulfuric acid in the presence of boric acid.[3][11] The boric acid serves to protect the hydroxyl groups and direct the nitration to the 4 and 5 positions. Another route involves the nitration of 1,8-dimethoxyanthraquinone, followed by acidic hydrolysis (saponification) to cleave the ether bonds and yield the final dihydroxy product.[3][11][12]
Caption: General synthesis pathways for 1,8-Dinitro-4,5-dihydroxyanthraquinone.
Experimental Protocol: Nitration of 1,8-Dihydroxyanthraquinone
This protocol is adapted from established industrial synthesis processes.[11][12]
-
Preparation: In a suitable reaction vessel, dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid or oleum.
-
Nitration: Cool the mixture to between -10°C and 30°C. Carefully add 0.5 to 0.55 parts of nitric acid (or a corresponding amount of mixed acid) to the solution while maintaining the temperature.
-
Adjustment of Acidity: After the nitration is complete, carefully add water to the reaction mixture to adjust the sulfuric acid concentration to between 80-100%. This step is critical for precipitating the desired product with high purity.
-
Crystallization and Isolation: Allow the mixture to stir, which may involve gentle heating (e.g., to 100°C) followed by slow cooling to room temperature (20-25°C) to facilitate crystallization.[11][12]
-
Filtration and Washing: Filter the crystalline precipitate from the acid. Wash the collected solid first with sulfuric acid (e.g., 88% H₂SO₄) and then with water until the washings are neutral.[11][12]
-
Drying: Dry the final product under appropriate conditions to yield 1,8-Dinitro-4,5-dihydroxyanthraquinone of high purity (typically >98%).
Applications in Drug Development and Research
The unique chemical structure of 1,8-Dinitro-4,5-dihydroxyanthraquinone has made it a focal point of investigation for novel therapeutic applications, moving it beyond its origins as a dye intermediate.
Antibacterial Agent
Recent in silico and in vitro studies have identified 1,8-Dinitro-4,5-dihydroxyanthraquinone (referred to as DHDNA in some literature) as a potent antibacterial agent against Gram-positive bacteria, including antibiotic-resistant strains of Staphylococcus aureus and Enterococcus faecalis.[2][5][6][13] It exhibited Minimum Inhibitory Concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis.[2][5][6][13] The compound was, however, ineffective against the Gram-negative bacterium Escherichia coli.[2][13]
The primary mechanism of its antibacterial action is the inhibition of phosphopantetheine adenylyltransferase (PPAT).[2][6][13] PPAT is a crucial enzyme in the bacterial biosynthesis of coenzyme A (CoA), a cofactor essential for numerous metabolic processes.[2] Molecular modeling and experimental data strongly indicate that the nitro groups are essential for high-affinity binding to the nucleotide-binding site of the PPAT enzyme, thereby blocking its function and producing a bacteriostatic effect.[2][13]
Caption: Mechanism of action as a bacterial PPAT inhibitor.
Antiviral Agent
1,8-Dinitro-4,5-dihydroxyanthraquinone has also been identified as a potent and specific inhibitor of the NS2B-NS3 serine protease, an essential enzyme for the replication of flaviviruses such as the Dengue virus and West Nile virus.[3][4] It demonstrated the ability to inhibit the intermolecular protease activity and overall viral replication, with an IC₅₀ for viral inhibition of 4.2 μM.[4] This makes it a valuable lead compound for the development of novel antiviral therapies against these significant public health threats.
Safety, Handling, and Storage
As a research chemical, 1,8-Dinitro-4,5-dihydroxyanthraquinone must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]
-
Handling: Use in a well-ventilated area or outdoors.[9] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9] Avoid breathing dust.[9]
-
Storage: Store in a cool, dry, and dark place in a tightly closed container.[8][9] It should be stored away from incompatible materials, particularly strong oxidizing agents.[3][8]
Conclusion
1,8-Dinitro-4,5-dihydroxyanthraquinone is a multifaceted compound with well-defined physicochemical properties and a growing profile of significant biological activities. Its evolution from a chemical intermediate to a promising lead in drug development underscores the importance of exploring synthetic derivatives of established scaffolds. With demonstrated efficacy as a bacterial PPAT inhibitor against resistant Gram-positive pathogens and as a flaviviral protease inhibitor, it represents a valuable tool for researchers and a compelling candidate for further preclinical development. The established synthesis routes provide a solid foundation for producing the molecule at the scale required for advanced investigation. Continued research into this and related nitroanthraquinones is warranted to unlock their full therapeutic potential.
References
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PubChem. (n.d.). 1,8-Dinitro-4,5-dihydroxyanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]
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García-Contreras, R., et al. (2024). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. International Journal of Molecular Sciences, 25(1), 299. Retrieved from [Link]
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Anjali Labs. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone. Retrieved from [Link]
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National Toxicology Program. (n.d.). 1,8-Dihydroxy-4,5-dinitroanthraquinone (81-55-0). Chemical Effects in Biological Systems. Retrieved from [Link]
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OUCI. (n.d.). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Retrieved from [Link]
- Google Patents. (n.d.). EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
- Google Patents. (n.d.). US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone.
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Hong Jin Chemical. (n.d.). 1,8-Dihydroxy -4,5-Dinitroanthraquinone CAS 81-55-0 95%. Retrieved from [Link]
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R Discovery. (2023). In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,5-dihydroxyanthraquinone. Retrieved from [Link]
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International Agency for Research on Cancer. (n.d.). 1,8-Dihydroxyanthraquinone. IARC Publications. Retrieved from [Link]
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